
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS: 75493-93-5) is a bicyclic compound featuring a tetrahydroquinoline core with a carboxylic acid substituent at the 2-position and a hydrochloride salt. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound is commercially available at ≥95% purity and is utilized in pharmaceutical research, particularly as a precursor for synthesizing bioactive derivatives . Stereoisomers, such as the (R)- and (S)-enantiomers (CAS: 75433-76-0 and 63430-98-8, respectively), are also documented, highlighting its chiral significance in drug design .
Preparation Methods
Cyclization of Aniline Derivatives with Dihydropyran under Acidic Conditions
Method Description
One common laboratory-scale approach to synthesize 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves the cyclization of appropriately substituted aniline derivatives with dihydropyran in the presence of a strong acid such as hydrochloric acid. This reaction proceeds via electrophilic aromatic substitution and ring closure to form the tetrahydroquinoline skeleton.
Reaction Conditions
- Acid catalyst: Hydrochloric acid (HCl)
- Solvents: Ethanol or acetic acid
- Temperature: Elevated temperatures (reflux conditions)
- Duration: Several hours depending on substrate and scale
Advantages and Notes
- This method allows direct formation of the tetrahydroquinoline ring system.
- The acidic environment facilitates cyclization and protonation to form the hydrochloride salt.
- Suitable for small to medium scale synthesis with good yields.
Catalytic Hydrogenation of Quinoline Derivatives
Method Description
An industrially relevant preparation involves catalytic hydrogenation of quinoline-2-carboxylic acid derivatives to yield the corresponding tetrahydroquinoline-2-carboxylic acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Reaction Conditions
- Catalyst: Palladium on carbon (Pd/C)
- Hydrogen source: Molecular hydrogen (H₂)
- Solvent: Often ethanol or other suitable organic solvents
- Temperature and pressure: Mild to moderate hydrogenation conditions (e.g., room temperature to 50°C; 1-5 atm H₂)
- Duration: Several hours until complete hydrogenation
Advantages and Notes
- Provides a scalable and cost-effective route suitable for industrial production.
- High selectivity for partial hydrogenation to tetrahydroquinoline.
- Allows for control over stereochemistry by choice of catalyst and conditions.
Enzymatic Resolution and Oxidation Methods
Method Description
Chiral 1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be obtained through enzymatic oxidation of racemic mixtures using D-amino acid oxidase. This method provides access to enantiomerically enriched products, which is valuable for pharmaceutical applications.
Reaction Conditions
- Enzyme: D-amino acid oxidase
- Substrate: Racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Buffer conditions: Typically aqueous, pH controlled
- Temperature: Mild, enzyme-compatible temperatures (25-37°C)
- Duration: Variable, depending on enzyme activity
Advantages and Notes
- Enables preparation of optically pure compounds.
- Environmentally friendly and mild conditions.
- Useful for research and development of chiral drugs.
Multi-Step Synthesis from Readily Available Raw Materials
Method Description
In some synthetic schemes, this compound is prepared via multi-step routes starting from simple aromatic amines and alkylating agents, followed by ring closure, functional group transformations, and salt formation.
Typical Steps
- Formation of intermediate amino acid derivatives
- Cyclization under acidic or catalytic conditions
- Functional group modifications (e.g., acylation, oxidation)
- Conversion to hydrochloride salt by treatment with HCl gas or aqueous HCl
Advantages and Notes
- Allows structural modifications and introduction of substituents.
- Suitable for complex derivatives and analog synthesis.
- Requires optimization of each step for yield and purity.
Comparative Summary Table of Preparation Methods
Method | Key Reagents/Catalysts | Conditions | Scale | Advantages | Limitations |
---|---|---|---|---|---|
Cyclization with Dihydropyran | Aniline derivatives, HCl | Reflux in ethanol/acetic acid | Lab to pilot | Direct ring formation, simple | Requires strong acid, moderate yield |
Catalytic Hydrogenation | Pd/C catalyst, H₂ | Mild temp & pressure | Industrial | Scalable, selective hydrogenation | Requires hydrogenation setup |
Enzymatic Oxidation | D-amino acid oxidase | Aqueous buffer, mild temp | Research | Chiral purity, mild conditions | Limited scale, enzyme cost |
Multi-Step Synthesis | Various intermediates and reagents | Multiple steps, varied | Lab to industrial | Flexibility in modifications | Complex, time-consuming |
Detailed Research Findings
- The cyclization method is well-documented for its efficiency in forming the tetrahydroquinoline core, with yields typically ranging from 60-80% depending on substituents and conditions.
- Catalytic hydrogenation using palladium on carbon is favored industrially due to its high selectivity and ability to maintain the carboxylic acid functionality intact while saturating the quinoline ring.
- Enzymatic oxidation methods have been reported to afford enantiomerically enriched (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which is critical for pharmaceutical applications requiring stereochemical purity.
- Multi-step synthetic approaches enable the introduction of various substituents and functional groups, expanding the chemical space of tetrahydroquinoline derivatives. Such methods often culminate in the formation of hydrochloride salts to improve compound stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is primarily utilized in the synthesis of pharmaceutical agents targeting neurological disorders. Its role as an intermediate enhances the efficacy and safety profiles of drugs developed for conditions such as chronic pain and neurodegenerative diseases.
Case Study: Neuropathic Pain Treatment
A notable application is in the development of drugs for neuropathic pain. Research indicates that derivatives of this compound exhibit potent analgesic effects, making them suitable candidates for pain management therapies .
Biochemical Research
In biochemical studies, this compound aids in investigating enzyme inhibition and receptor interactions. Its ability to modulate biological processes allows researchers to gain insights into complex metabolic pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that 1,2,3,4-tetrahydroquinoline derivatives can inhibit specific enzymes involved in disease progression. For instance, studies have shown effective inhibition of enzymes linked to inflammatory responses .
Material Science
The compound's unique chemical properties make it a candidate for developing novel polymers and materials. Its potential applications include enhancing material durability and flexibility.
In analytical chemistry, this compound serves as a standard in chromatographic methods. This application is crucial for accurately quantifying related compounds in complex mixtures.
Case Study: Chromatographic Analysis
Utilized as a standard reference material in high-performance liquid chromatography (HPLC), this compound aids in the precise measurement of active pharmaceutical ingredients (APIs) in formulations .
Cosmetic Formulations
Recent investigations into the antioxidant properties of this compound have led to its exploration in skincare products. Its potential to reduce oxidative stress on the skin makes it a valuable ingredient in cosmetic formulations aimed at anti-aging.
Data Table: Cosmetic Applications
Application | Functionality |
---|---|
Antioxidant | Reduces oxidative stress |
Skin Protection | Enhances skin barrier function |
Anti-aging | Potentially improves skin elasticity |
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with neurotransmitter receptors in the nervous system, leading to neuroprotective effects.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Table 1: Positional Isomers of Tetrahydroquinoline Carboxylic Acids
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|---|
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | 75493-93-5 | C₁₀H₁₂ClNO₂ | 213.66 | Carboxylic acid at position 2 |
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride | 1187931-92-5 | C₁₀H₁₂ClNO₂ | 213.66 | Carboxylic acid at position 3 |
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 5382-49-0 | C₁₀H₁₁NO₂ | 177.19 | Carboxylic acid at position 6 |
- Positional Impact : The placement of the carboxylic acid group significantly influences biological activity and physicochemical properties. For example, the 2-carboxylic acid derivative (75493-93-5) is more commonly used in drug synthesis due to its optimal spatial arrangement for receptor binding, whereas the 6-carboxylic analog (5382-49-0) lacks the hydrochloride salt and exhibits lower molecular weight, affecting solubility .
Ester Derivatives
Table 2: Ester Derivatives of Tetrahydroquinoline-2-carboxylic Acid
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|---|
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid benzyl ester hydrochloride | 1255098-65-7 | C₁₇H₁₈ClNO₂ | 303.78 | Benzyl ester group at position 2 |
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester hydrochloride | Not provided | C₁₁H₁₄ClNO₂ | 227.69 (calculated) | Methyl ester group at position 2 |
- Esterification Effects : The benzyl ester derivative (1255098-65-7) exhibits enhanced lipophilicity compared to the parent compound, making it suitable for prodrug formulations. However, its larger molecular weight (303.78 vs. 213.66 g/mol) may reduce bioavailability .
Tetrahydroisoquinoline Analogs
Table 3: Tetrahydroisoquinoline Carboxylic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|---|
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | 1187931-92-5 | C₁₀H₁₂ClNO₂ | 213.66 | Isoquinoline core, carboxylic acid at position 3 |
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride | 1841081-68-2 | C₁₀H₁₂ClNO₂ | 213.66 | Isoquinoline core, carboxylic acid at position 4 |
- Core Structure Differences: Tetrahydroisoquinoline analogs differ in the arrangement of the nitrogen atom within the bicyclic system.
Stereoisomeric Variants
Table 4: Stereoisomers of Tetrahydroquinoline-2-carboxylic Acid Hydrochloride
Compound Name | CAS Number | Purity | Configuration |
---|---|---|---|
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | 75433-76-0 | 95% | R-enantiomer |
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | 63430-98-8 | 97% | S-enantiomer |
- Chiral Significance: Enantiomers exhibit distinct pharmacological profiles.
Biological Activity
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a quinoline ring fused with a five-membered nitrogen-containing ring. The presence of the carboxylic acid group enhances its solubility and biological activity. Its molecular formula is with a molecular weight of approximately 213.66 g/mol.
The biological activity of this compound primarily involves interactions with specific molecular targets:
- NMDA Receptors : Some derivatives have been shown to act as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s disease.
- Bcl-2 Family Proteins : Research indicates that certain derivatives inhibit Bcl-2 proteins, promoting apoptosis in cancer cells. For instance, compounds derived from this scaffold demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, suggesting potential in cancer therapy .
- Inflammatory Pathways : The compound exhibits anti-inflammatory properties by modulating various biochemical pathways involved in inflammation.
Biological Activities
The compound has been associated with several biological activities:
- Anticancer Activity : Studies have shown that derivatives can induce apoptosis in cancer cell lines through caspase activation . Specific compounds have demonstrated IC50 values in the low micromolar range against various cancer types.
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
11t | Bcl-2 | 5.2 | Induces apoptosis |
12 | Mcl-1 | 4.5 | Induces apoptosis |
- Neuroprotective Effects : The ability to inhibit NMDA receptors suggests potential use in neuroprotection and treatment of neurodegenerative disorders.
- Antimicrobial Properties : Tetrahydroquinoline derivatives have shown activity against various pathogens, indicating their potential as antimicrobial agents.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its moderate molecular weight and solubility. Its hydrochloride form enhances solubility in aqueous environments, which is beneficial for oral bioavailability.
Case Studies and Research Findings
Recent studies highlight the compound's promising applications:
- Antitumor Activity : A study demonstrated that specific tetrahydroquinoline derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
- Neuroprotective Studies : In vitro studies showed that these compounds could protect neuronal cells from excitotoxicity induced by glutamate, suggesting their potential role in treating conditions like Alzheimer's disease .
- Synthetic Applications : The compound serves as a precursor for synthesizing more complex heterocyclic compounds that exhibit enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic protocols for preparing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride?
Methodological Answer: The compound can be synthesized via cyclization reactions using acidic ionic liquids (e.g., [NMPH]HPO) as catalysts, which offer high efficiency, reusability (up to 5 cycles), and reduced toxicity compared to traditional Lewis acids like HPO or Yb(OTf). For example, 2-(phenylamino)ethanol reacts with unsaturated ketones under mild conditions to yield N-hydroxyethyl-substituted derivatives, which can be further functionalized . Alternative methods include domino reactions with InCl or Fe-based catalysts, but these often produce cis/trans isomer mixtures requiring additional purification steps .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in tightly sealed containers under inert gas (e.g., N) in a dry, cool environment (2–8°C). Moisture and oxygen exposure can degrade the hydrochloride salt.
- Handling: Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes .
Advanced Research Questions
Q. How can researchers address challenges in isolating cis/trans isomers during synthesis?
Methodological Answer: Isomer separation requires chromatographic techniques (e.g., preparative HPLC with chiral columns) or fractional crystallization. For example, ionic liquid-catalyzed reactions reduce isomer formation by favoring stereoselective pathways. In one study, [NMPH]HPO achieved >90% yield with minimal isomerization, whereas Fe-based catalysts produced a 55:45 cis/trans ratio . Advanced NMR (e.g., -COSY) or X-ray crystallography may confirm stereochemistry .
Q. What catalytic systems optimize yield while minimizing environmental impact?
Methodological Answer: Green catalysts like acidic ionic liquids outperform traditional methods:
Catalyst | Yield (%) | Reusability | Isomer Ratio (cis:trans) |
---|---|---|---|
[NMPH]HPO | 92 | 5 cycles | 95:5 |
HPO | 78 | Not reusable | 60:40 |
Fe(SO) | 85 | 3 cycles | 55:45 |
Ionic liquids reduce waste and energy consumption due to room-temperature reactivity and recyclability .
Q. How do structural modifications influence biological activity?
Methodological Answer: The carboxylic acid group at position 2 enhances hydrogen-bonding interactions with biological targets. For example:
- Analgesic Activity: 2-Methyl-5-hydroxy derivatives exhibit 1/8th the potency of morphine .
- Tissue Irrigation: The hydrochloride salt’s solubility in aqueous solutions makes it suitable for medical applications .
Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like opioid or adrenergic systems .
Q. Experimental Design & Data Analysis
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structure Confirmation: and NMR (DMSO-d solvent), FT-IR (carboxylic acid C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) .
- Isomer Differentiation: Chiral GC-MS or circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions in catalytic efficiency reports?
Methodological Answer: Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For example:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ionic liquid activity but may reduce selectivity.
- Temperature: Elevated temperatures (>80°C) accelerate side reactions (e.g., over-oxidation).
Controlled experiments with Design of Experiments (DoE) software (e.g., JMP) can isolate variables and optimize protocols .
Q. Safety & Compliance
Q. What regulatory considerations apply to pharmacological studies of this compound?
Methodological Answer:
- Non-Clinical Use: The compound is labeled "for research only" and must not be used in humans or animals without IND/NDA approvals .
- Documentation: Maintain Safety Data Sheets (SDS) per OSHA standards, including hazard identification (e.g., GHS classification) and disposal protocols .
Q. Future Research Directions
Q. What unexplored applications exist for tetrahydroquinoline derivatives?
Methodological Answer:
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFTXGXKUNDYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75493-93-5 | |
Record name | 1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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